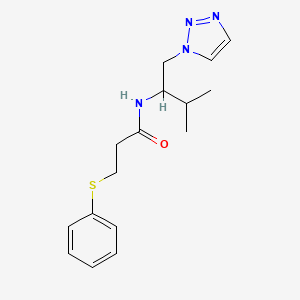

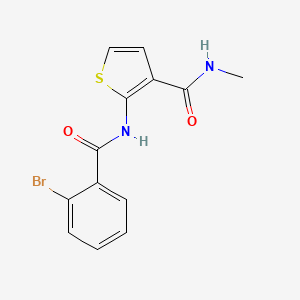

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

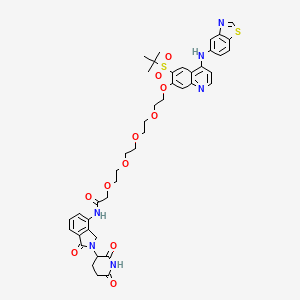

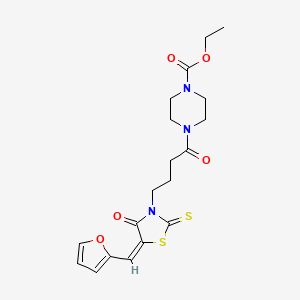

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11BrN2O2S and its molecular weight is 339.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agent Synthesis

Research has been conducted on the synthesis and evaluation of conformationally restricted derivatives of antipsychotic agents, which include compounds structurally related to 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide. These studies aim at improving the affinity to dopamine D-2 receptors, an important target in antipsychotic drug development. One notable example is the synthesis of cyclic benzamides, aimed at mimicking the intramolecular hydrogen bonding in antipsychotic compounds, although these modifications did not always result in enhanced affinities (Norman, Kelley, & Hollingsworth, 1993).

Synthetic Chemistry Innovations

Studies in synthetic chemistry have developed Cu(I)-catalysed syntheses of substituted isoindolin-1-ones using alkynyl acids, highlighting the versatility of halobenzamides (including bromobenzamides) in constructing complex heterocyclic structures. This research is critical for the synthesis of new molecules with potential applications in medicinal chemistry and materials science (Gogoi, Guin, Rout, Majji, & Patel, 2014).

GPR35 Receptor Agonist Development

In the search for novel G protein-coupled receptor (GPR35) agonists, research identified potent and selective agonists among 6-bromo-benzamido derivatives, offering insights into the development of new therapeutic agents targeting GPR35. This receptor is implicated in various physiological processes and diseases, showcasing the potential of bromobenzamides in drug discovery (Thimm, Funke, Meyer, & Müller, 2013).

Photocatalytic Applications

The photocatalytic degradation of environmental pollutants has also been explored using titanium dioxide-supported catalysts, demonstrating the relevance of benzamide derivatives in enhancing the rate of mineralization of pollutants. This research indicates the potential of such compounds in environmental cleanup and the development of more efficient photocatalytic systems (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antipathogenic Agents

Investigations into novel thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria. These findings suggest potential applications of such compounds in developing new antimicrobial agents with antibiofilm properties, crucial for addressing antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Wirkmechanismus

Benzamides

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . Benzamides have a wide range of biological activities and are often used as a core structure in drug design .

Thiophenes

Thiophenes are aromatic compounds that contain a five-membered ring with one sulfur atom . Thiophenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Bromine Substitution

The presence of a bromine atom in the compound could potentially enhance its biological activity. Bromine atoms are often used in drug design due to their ability to form stable carbon-bromine bonds, which can survive the harsh conditions of the body .

Amide Group

The presence of an amide group (-CONH2) could also influence the compound’s biological activity. Amides can form hydrogen bonds with biological targets, enhancing the compound’s ability to interact with its target .

Eigenschaften

IUPAC Name |

2-[(2-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGLSKVPRGUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)